4-butoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is an organic compound that consists of a complex structure featuring butoxy, fluorophenyl, tetrazolyl, and benzamide groups. This compound has garnered interest due to its diverse functional groups which make it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide generally involves multi-step organic synthesis:
Formation of Tetrazole Ring: : A reaction between a nitrile (e.g., 4-fluorobenzonitrile) and sodium azide in the presence of a catalyst can create the tetrazole ring. This is typically conducted under reflux conditions in a solvent like dimethylformamide (DMF).
Butylation: : Introduction of the butoxy group often involves reacting an alcohol (e.g., 1-butanol) with the base compound using an alkylating agent like butyl bromide in the presence of a strong base such as sodium hydride.
Amidation: : Coupling the tetrazole derivative with 4-butoxybenzoyl chloride can occur through an amidation reaction. Common conditions for this reaction include the use of a base such as triethylamine and a polar aprotic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods would involve optimization of the above synthetic routes for large-scale production:
Process Optimization: : Ensuring high yields and purity by optimizing reaction conditions like temperature, pressure, solvent choice, and reaction time.
Batch vs. Continuous Flow: : Batch production would be typical for small to medium scales, while continuous flow methods could be utilized for large-scale production, improving efficiency and scalability.
Purification: : Post-synthesis purification techniques such as crystallization, distillation, or chromatography ensure the compound's purity.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide can undergo various types of reactions:
Oxidation: : It can be oxidized under strong oxidizing conditions, potentially altering the butoxy or phenyl groups.
Reduction: : The compound might be reduced using reducing agents such as lithium aluminum hydride, particularly affecting carbonyl groups.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the tetrazole moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Lewis acids like aluminum chloride, bases like sodium hydroxide.
Major Products
Oxidation Products: : Alcohols or carboxylic acids from the oxidation of butoxy group.
Reduction Products: : Amines or alcohols from the reduction of amide or ketone groups.
Substitution Products: : Halogenated or nitrated derivatives on the aromatic rings.
Scientific Research Applications
Chemistry
The compound serves as a valuable intermediate in organic synthesis, enabling the creation of more complex molecules. Its structure allows for various functional group transformations.
Biology
In biological research, such compounds may be studied for their potential biological activities, including anti-inflammatory, antimicrobial, or anticancer properties. The presence of the tetrazole ring is of particular interest due to its pharmacophore properties.
Medicine
The compound’s structural components may make it a candidate for drug development, particularly in targeting specific enzymes or receptors. Further research could elucidate its potential therapeutic uses.
Industry
In industrial settings, derivatives of this compound may be used in the development of advanced materials, such as polymers or specialty chemicals, owing to its complex and functionalized structure.
Mechanism of Action
Molecular Targets and Pathways
While specific mechanisms of action would depend on the particular application, the compound could interact with various molecular targets. In medicinal chemistry, it might bind to specific receptors or enzymes, altering their activity. The tetrazole ring, similar to other tetrazole-containing drugs, may serve as a bioisostere for carboxylic acids, affecting molecular interactions at the target site.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
4-methoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
4-butoxy-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
Uniqueness
The unique combination of the butoxy group and the 4-fluorophenyl-tetrazolyl moiety in 4-butoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide differentiates it from other compounds. This specific structural arrangement may provide distinct reactivity profiles and biological activities, highlighting its uniqueness in both synthetic and applied chemistry contexts.
This article should give you a comprehensive understanding of this compound from various scientific perspectives
Properties
IUPAC Name |
4-butoxy-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-2-3-12-27-17-10-4-14(5-11-17)19(26)21-13-18-22-23-24-25(18)16-8-6-15(20)7-9-16/h4-11H,2-3,12-13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGTYPGMDRQPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.